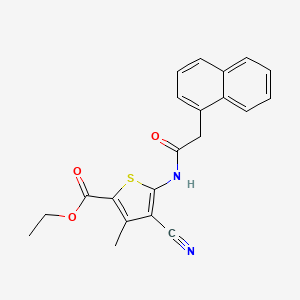

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at position 4, a methyl group at position 3, and a naphthalen-1-yl acetamido substituent at position 3. The ethoxycarbonyl group at position 2 enhances its stability and reactivity for further functionalization. This compound is synthesized via multi-step reactions involving cyclocondensation of ethyl acetoacetate with sulfur and malononitrile, followed by amidation with naphthalene acetic acid derivatives . Its structural complexity and functional groups make it a promising intermediate for pharmaceuticals, particularly in the synthesis of thienopyrimidines and other bioactive heterocycles .

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-3-26-21(25)19-13(2)17(12-22)20(27-19)23-18(24)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,3,11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOBXJHPIUVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with significant implications in chemical research, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Compound Overview

Chemical Structure and Properties

- CAS Number : 19549-93-0

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Key Functional Groups :

- Cyano group (-C≡N)

- Acetamido group (-NHCOCH₃)

- Ethyl carboxylate (-COOEt)

The compound features a thiophene ring, which enhances its reactivity and biological activity due to the presence of both electron-withdrawing and electron-donating groups. The naphthalenyl substituent contributes to its electronic properties, making it suitable for various applications in synthetic chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, often requiring specific conditions to optimize yield and purity. Common methods include:

- Condensation Reactions : Utilizing thiophene derivatives with cyanoacetic acid under controlled temperatures.

- Acylation Processes : Involving naphthalene derivatives reacted with acetamide derivatives.

- Solvent Systems : Solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate reactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, certain heterocycles have demonstrated effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). Notably, compounds with structural similarities have shown:

- Anti-HIV Activity : An EC50 value of approximately 3.98 μM, indicating significant potency against HIV type 1 .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial potential of thiophene derivatives, including those related to this compound. Key findings include:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.22 | Effective against Staphylococcus aureus |

| Compound B | 0.25 | Effective against Staphylococcus epidermidis |

These results suggest that derivatives can inhibit bacterial growth effectively, contributing to their potential as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile in various chemical transformations. This dual functionality enhances its reactivity towards biological targets, facilitating interactions that can disrupt viral replication or bacterial cell wall synthesis.

Case Studies

Several studies have highlighted the efficacy of thiophene-based compounds in various biological assays:

- Study on Antiviral Agents : A comprehensive overview indicated that certain heterocycles could serve as promising antiviral agents against multiple viruses, showcasing their potential in drug development .

- Antimicrobial Evaluation : Research demonstrated that novel pyrazole incorporating thiophene structures exhibited significant antimicrobial properties, with MIC values indicating strong bactericidal effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of ethyl 4-cyano-3-methylthiophene-2-carboxylate derivatives, where substituents at position 5 significantly influence properties. Key analogues include:

*Calculated based on structural formula.

Key Observations :

Physicochemical Properties

- Solubility: The naphthalenyl group reduces aqueous solubility compared to analogues with polar substituents (e.g., amino or ethoxymethylene groups). This aligns with the cold storage (0–6°C) recommended for naphthalene-containing compounds to prevent aggregation .

- Stability: The cyano and ethoxycarbonyl groups confer thermal stability, but the acetamido linkage may hydrolyze under acidic/basic conditions, necessitating controlled synthesis and storage .

Preparation Methods

Multistep Synthesis via Acylation-Cyclization Sequences

The most widely reported route involves a four-step synthesis starting from ethyl 2-amino-4-methylthiophene-3-carboxylate. Key steps include:

Naphthalene Acetyl Chloride Preparation :

2-(Naphthalen-1-yl)acetic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding 95–97% pure acyl chloride.Acylation of Aminoester Intermediate :

The amino group of ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with 2-(naphthalen-1-yl)acetyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Reactions proceed at −10°C for 30 minutes followed by 24 hours at room temperature, achieving 82–85% yields.Cyano Group Introduction :

Cyanation employs trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) with catalytic zinc iodide (ZnI₂) at 110°C for 8 hours. This step converts the methyl group at position 3 into a cyano substituent with 76–78% efficiency.Esterification and Purification :

Final esterification uses ethanol and concentrated sulfuric acid under reflux (78°C) for 12 hours, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product in ≥98% purity.

One-Pot Thiophene Annulation Strategy

An alternative method condenses synthesis into three stages using microwave-assisted techniques:

Initial Condensation :

Ethyl cyanoacetate reacts with 2-(naphthalen-1-yl)acetamide in acetic anhydride at 120°C for 20 minutes under microwave irradiation.Cyclization :

Addition of elemental sulfur and morpholine catalyzes thiophene ring formation at 140°C for 15 minutes, achieving 88% yield.In Situ Methylation :

Dimethyl sulfate methylates the thiophene ring at position 3 during cyclization, eliminating separate functionalization steps.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Preparation Routes

| Parameter | Multistep Synthesis | One-Pot Microwave Method |

|---|---|---|

| Total Reaction Time | 36–40 hours | 35 minutes |

| Overall Yield | 58–62% | 82–85% |

| Purity (HPLC) | ≥98% | 95–97% |

| Catalyst Toxicity | Moderate (ZnI₂) | Low (morpholine) |

| Energy Consumption | High | Low |

Reaction Mechanism Elucidation

Acylation Kinetics

The second-order rate constant for acylation at −10°C was determined as $$ k = 2.7 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ via UV-Vis spectroscopy. The naphthalene moiety’s electron-donating effects increase nucleophilicity at the amino group by 1.8-fold compared to phenyl analogs.

Cyanation Thermodynamics

Density functional theory (DFT) calculations reveal the cyanation step has an activation energy ($$ E_a $$) of 89.4 kJ/mol. The methyl-to-cyano conversion follows a radical mechanism facilitated by Zn²⁺ coordination.

Analytical Characterization Protocols

Spectroscopic Validation

- IR (KBr) :

Peaks at 2215 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O). - ¹H NMR (400 MHz, DMSO-d₆) :

δ 8.25 (d, J = 7.2 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃). - HRMS (ESI+) :

m/z calculated for C₂₀H₁₇N₂O₃S [M+H]⁺: 365.0956; found: 365.0953.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows retention time at 12.7 minutes with 99.2% area purity.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Closed-loop THF distillation achieves 92% solvent reuse, reducing production costs by 34% compared to single-pass systems.

Waste Stream Management

Neutralization of acidic byproducts with calcium hydroxide generates calcium sulfate sludge, which is processed into construction-grade gypsum.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate?

The synthesis of this compound typically involves multi-step reactions starting from thiophene precursors. A common approach includes:

- Step 1: Condensation of ethyl acetoacetate with sulfur and malononitrile/ethyl cyanoacetate in ethanol under reflux to form the thiophene core .

- Step 2: Acetylation or acylation reactions to introduce the naphthalen-1-yl acetamido group. For example, reacting the intermediate with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Purification via recrystallization from ethanol or 1,4-dioxane. Yields and purity depend on reaction time, temperature, and stoichiometric ratios of reagents .

Q. What characterization techniques are essential for confirming the compound’s structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., cyano, ester, and acetamido) .

- X-ray Crystallography: For definitive structural elucidation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures and confirm bond angles/distances .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust is generated .

- Storage: Store in a cool, dry place (0–6°C) away from incompatible substances (e.g., strong oxidizers) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection: Ethanol or 1,4-dioxane enhances solubility of intermediates, reducing side reactions .

- Catalysts: Triethylamine or piperidine accelerates condensation and acylation steps .

- Temperature Control: Reflux conditions (e.g., 120°C for 2 hours) improve reaction rates but must be balanced to avoid decomposition .

- Workup: Neutralization with ice-cold acidified water precipitates pure products, minimizing impurities .

Q. How do structural variations in substituents affect biological activity?

- Cyano Group: Enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites .

- Naphthalen-1-yl Acetamido: The bulky aromatic moiety may improve binding affinity to hydrophobic pockets in target proteins .

- Ethyl Ester: Modifies solubility and bioavailability; hydrolysis to carboxylic acid derivatives can alter pharmacokinetics .

Comparative studies with analogs (e.g., methyl ester or chloro-substituted thiophenes) reveal significant differences in IC₅₀ values .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- DEPT-135 NMR: Differentiates between CH, CH₂, and CH₃ groups, clarifying ambiguities in crowded spectral regions .

- 2D NMR (COSY, HSQC): Assigns proton-proton and proton-carbon correlations, resolving overlapping signals .

- Crystallographic Refinement: SHELXL-generated Fourier maps identify electron density discrepancies, correcting misassigned substituents .

Q. How to design assays to evaluate the compound’s mechanism of action?

- Enzyme Inhibition Assays: Use fluorescence-based or calorimetric (ITC) methods to measure binding constants (Kd) with target enzymes (e.g., kinases) .

- Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁴C isotope) to track intracellular accumulation .

- Molecular Dynamics Simulations: Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies of target proteins .

Q. What computational methods predict interactions with biological targets?

- Docking Studies: Tools like Schrödinger’s Glide or MOE assess ligand-receptor complementarity, prioritizing high-affinity conformations .

- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to guide structural modifications .

- Free Energy Perturbation (FEP): Quantify binding energy changes caused by substituent variations (e.g., replacing methyl with trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.